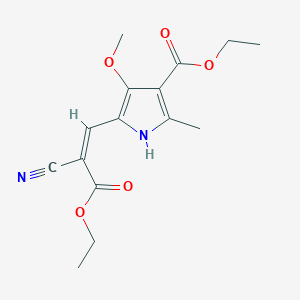
N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide, also known as 2C-T-7, is a synthetic compound that belongs to the phenethylamine class of drugs. It was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and pharmacologist. The compound is known for its psychoactive effects and has been used for scientific research purposes.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to act as a serotonin agonist, meaning that it binds to and activates serotonin receptors in the brain. This activation leads to an increase in serotonin levels, which can result in altered mood, perception, and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide are complex and varied. Studies have shown that it can induce changes in heart rate, blood pressure, and body temperature. It can also affect the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. These effects can lead to altered mood, perception, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide in scientific research is its ability to induce altered states of consciousness in a controlled setting. This can be useful for studying the effects of psychoactive substances on the brain. However, the use of N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide in lab experiments is limited by its potential for abuse and the lack of understanding of its long-term effects on the brain.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide. One area of interest is the development of new psychoactive substances that target specific serotonin receptors in the brain. Another area of research is the development of new therapeutic drugs that can modulate serotonin levels in the brain. Additionally, more research is needed to understand the long-term effects of N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide on the brain and its potential for abuse.
Métodos De Síntesis
The synthesis of N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide involves the condensation of 2,5-dimethoxyphenylacetonitrile with 2-thienylacetic acid in the presence of a strong base. The resulting compound is then hydrolyzed to obtain the final product. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been used extensively in scientific research to study its psychoactive effects on the brain. It has been shown to have a high affinity for serotonin receptors, which are involved in regulating mood, appetite, and sleep. Studies have also shown that N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide can induce altered states of consciousness, including hallucinations and euphoria.
Propiedades
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-18-11-5-7-14(19-2)13(10-11)16-15(17)8-6-12-4-3-9-20-12/h3-10H,1-2H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAHBNSTCGPFJQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5833092.png)
![N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide](/img/structure/B5833096.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5833104.png)
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5833113.png)


![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5833136.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5833156.png)
![2-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5833167.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide](/img/structure/B5833177.png)